molecular formula C9H6BrNO B1520507 2-(3-Bromophenyl)-1,3-oxazole CAS No. 885274-35-1

2-(3-Bromophenyl)-1,3-oxazole

Cat. No. B1520507
M. Wt: 224.05 g/mol
InChI Key: YLPWYXWXKUAHPU-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-1,3-oxazole is a light yellow solid . It has a molecular weight of 224.06 . The IUPAC name for this compound is 2-(3-bromophenyl)-1,3-oxazole .


Molecular Structure Analysis

The InChI code for 2-(3-Bromophenyl)-1,3-oxazole is 1S/C9H6BrNO/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H . This indicates that the compound consists of 9 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

2-(3-Bromophenyl)-1,3-oxazole is a light yellow solid .

Scientific Research Applications

  • Antibacterial Agents : Research has identified oxazolidinone derivatives, closely related to 1,3-oxazole, as promising antibacterial agents. Modifications in their structure, such as substituting with 1,2,3-triazole, have shown potential in improving their safety profiles and antibacterial spectrum (Reck et al., 2005).

  • Anti-Inflammatory Applications : The benzoxazole scaffold, which shares a similar heterocyclic structure with 1,3-oxazole, has been found to be a selective ligand for COX-2, an enzyme targeted for its role in inflammation. This discovery opens up potential applications in developing new anti-inflammatory drugs (Seth et al., 2014).

  • Coordination Chemistry : Oxazoline ligands, including 1,3-oxazoles, are extensively used in transition metal-catalyzed asymmetric syntheses. Their versatility, ease of synthesis, and the ability to modulate chiral centers make them valuable in coordination chemistry (Gómez et al., 1999).

  • Synthesis of Natural Products : In the synthesis of natural products, oxazoles like 2,4-oxazole are important structural motifs. Research has explored efficient modular synthesis methods for these structures, which are crucial in various pharmaceutical applications (Luo et al., 2012).

  • Antimicrobial Activity : Some oxazole derivatives, particularly those containing 1,3,4-oxadiazoles and 1,2,4-triazole rings, have shown significant antimicrobial activities. This suggests their potential as drug candidates after further experimental studies (Ustabaş et al., 2020).

  • Enzyme Inhibition : Biphenyl oxazole derivatives have been synthesized and evaluated as inhibitors of various enzymes, indicating their potential in treating health disorders like cancer, osteoarthritis, and diabetes (Ahmad et al., 2020).

  • Drug Discovery : The field of drug discovery has seen increasing applications of 1,2,3-triazoles, which can be linked to oxazoles. This chemistry is instrumental in creating new drug molecules with diverse pharmacological activities (Kolb & Sharpless, 2003).

  • Anticonvulsant Activity : Some oxazole derivatives, such as 3-aminopyrroles and 5-amino 1,2-oxazoles, have demonstrated considerable anticonvulsant activity, highlighting their potential in developing treatments for seizure disorders (Unverferth et al., 1998).

  • Metabolism Study : Studies have explored the metabolism of 2H-oxazoles, including derivatives like 5-(3-bromophenyl)oxazole, providing insights into their biological interactions and potential therapeutic applications (Arora et al., 2012).

  • Antiprotozoal Activity : Some 2-amino-4-phenyloxazole derivatives have shown promising in vitro antiprotozoal activity against organisms like Giardia lamblia and Trichomonas vaginalis, indicating potential for developing new antiprotozoal agents (Carballo et al., 2017).

Safety And Hazards

Users are advised to wear suitable protective clothing and avoid contact with skin and eyes when handling 2-(3-Bromophenyl)-1,3-oxazole . The formation of dust and aerosols should be avoided .

Future Directions

The imidazo[2,1-b]oxazole framework, which is similar to the structure of 2-(3-Bromophenyl)-1,3-oxazole, is relevant to the preparation of organic electroluminescent device materials and is present in a variety of pharmaceutically interesting compounds . This suggests potential future directions for the study and application of 2-(3-Bromophenyl)-1,3-oxazole.

properties

IUPAC Name

2-(3-bromophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPWYXWXKUAHPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654262
Record name 2-(3-Bromophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-1,3-oxazole

CAS RN

885274-35-1
Record name 2-(3-Bromophenyl)oxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885274-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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